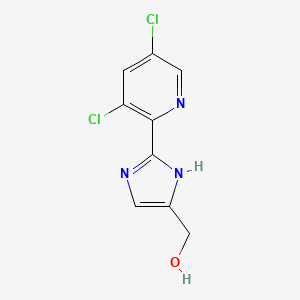
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is a chemical compound known for its unique structural features and reactivity. It contains a benzyl group substituted with fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in labeling and detecting biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride exerts its effects involves its ability to interact with various molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity and reactivity, allowing it to participate in a range of chemical and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Uniqueness
O-(3-Fluoro-5-(trifluoromethyl)benzyl)hydroxylamine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClF4NO |
|---|---|
Poids moléculaire |
245.60 g/mol |
Nom IUPAC |
O-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
Clé InChI |
QSOXTIMBQSVVSC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)F)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



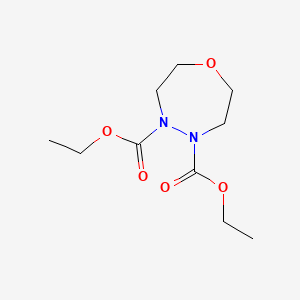
![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)

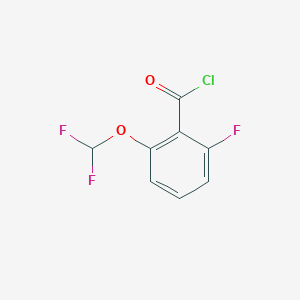
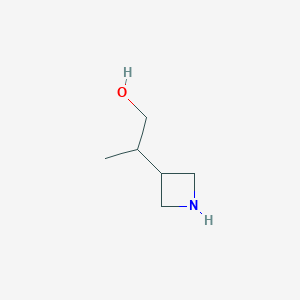
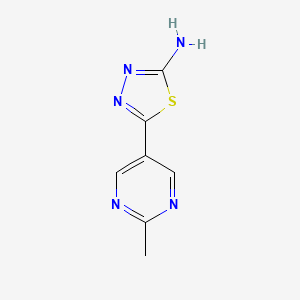

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
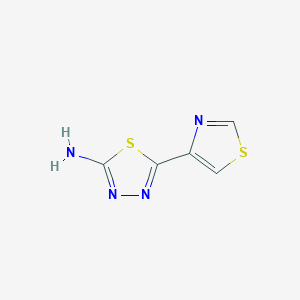
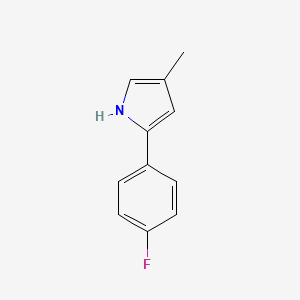

![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)
